2-(3-Chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride

Description

Chemical Structure and Properties

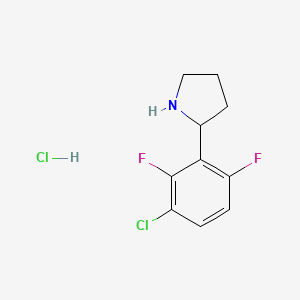

2-(3-Chloro-2,6-difluorophenyl)pyrrolidine hydrochloride is a halogenated pyrrolidine derivative with the molecular formula C₁₀H₁₀ClF₂N·HCl (exact molecular weight requires confirmation but is approximately ~219–221 g/mol based on analogs) . The compound features a pyrrolidine ring substituted at the 2-position with a 3-chloro-2,6-difluorophenyl group, forming a hydrochloride salt to enhance solubility and stability. The chloro and fluorine substituents on the aromatic ring contribute to its unique electronic and steric profile, influencing reactivity and biological interactions.

Properties

IUPAC Name |

2-(3-chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF2N.ClH/c11-6-3-4-7(12)9(10(6)13)8-2-1-5-14-8;/h3-4,8,14H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKJGKPNEZZEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2F)Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride typically involves the reaction of 3-chloro-2,6-difluoroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the aromatic ring.

Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles, typically under mild to moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the pyrrolidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including 2-(3-Chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride, as novel antibacterial agents. Research has shown that pyrrolidine-2,3-dione scaffolds exhibit potent anti-biofilm properties against resistant strains such as Staphylococcus aureus . These compounds demonstrate improved aqueous solubility and a favorable low minimum biofilm eradication concentration (MBEC) to minimum inhibitory concentration (MIC) ratio, making them promising candidates for treating biofilm-associated infections.

Inhibition of Penicillin-Binding Proteins

Another promising application involves the inhibition of penicillin-binding proteins (PBPs), which are crucial targets in combating bacterial resistance. A study identified pyrrolidine derivatives as effective inhibitors of PBP3 in Pseudomonas aeruginosa, showcasing their potential as scaffolds for developing new antibacterial therapies . The incorporation of specific functional groups in the pyrrolidine structure enhances its inhibitory activity, indicating a pathway for further optimization.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 2-(3-Chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride is essential for its development as a therapeutic agent. The presence of the chloro and difluorophenyl groups is believed to play a critical role in modulating biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of Hydroxyl Group | Increases binding affinity to target proteins |

| Substitution with Fluorine | Enhances lipophilicity and bioavailability |

| Variation in Aromatic Substituents | Alters selectivity towards specific biological targets |

These modifications can significantly influence the compound's pharmacological properties and therapeutic efficacy.

Case Studies

Case Study 1: Antibacterial Efficacy

A focused library screening involving 2455 compounds identified several pyrrolidine derivatives, including 2-(3-Chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride, exhibiting over 60% inhibition of PBP3 at a concentration of 100 µM. This study emphasizes the compound's potential as a lead structure for developing new antibiotics targeting resistant bacterial strains .

Case Study 2: Biofilm Disruption

In another investigation, a series of pyrrolidine derivatives were synthesized and evaluated for their ability to disrupt biofilms formed by Staphylococcus aureus. The results indicated that compounds with similar structural features to 2-(3-Chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride displayed significant efficacy in eradicating established biofilms, suggesting their utility as antimicrobial adjuvants .

Conclusion and Future Directions

The applications of 2-(3-Chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride extend across various domains, particularly in combating antibiotic resistance through innovative antibacterial strategies. Continued research into its SAR and optimization could lead to the development of effective therapeutics against resistant pathogens.

Future studies should focus on:

- In Vivo Efficacy: Evaluating the compound's effectiveness in animal models.

- Mechanistic Studies: Understanding the precise mechanisms by which these compounds exert their antibacterial effects.

- Formulation Development: Exploring various formulations to enhance delivery and efficacy in clinical settings.

Mechanism of Action

The mechanism of action of 2-(3-chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrrolidine Derivatives

(a) (S)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

- Structure : Differs in fluorine substitution (3,4-difluoro vs. 3-chloro-2,6-difluoro) on the phenyl ring.

- Molecular Weight : 219.66 g/mol .

- Key Differences :

- The absence of a chlorine atom reduces electronegativity and lipophilicity compared to the target compound.

- 3,4-Difluoro substitution may alter binding affinity to biological targets due to distinct electronic effects.

(b) 2-(2,4-Dichlorophenyl)pyrrolidine Hydrochloride

- Structure : Features two chlorine atoms at the 2- and 4-positions of the phenyl ring .

- Key Differences :

- Increased lipophilicity from additional chlorine atoms may enhance membrane permeability but reduce metabolic stability.

- Steric hindrance at the 2- and 4-positions could limit interactions with flat binding pockets compared to the target compound’s 2,6-difluoro arrangement.

(c) (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride

- Structure : Substitutes the phenyl group with a trifluoromethyl (-CF₃) group at the 4-position .

- Key Differences :

- The electron-withdrawing -CF₃ group increases acidity and may enhance binding to electron-rich targets.

- Greater steric bulk compared to chloro/fluoro substituents could reduce conformational flexibility.

Pyrrolidine Derivatives with Heterocyclic Modifications

(a) SB 269970 Hydrochloride

- Structure : Contains a sulfonyl group and a piperidine ring fused to the pyrrolidine core .

- Key Differences :

- The extended heterocyclic system enables interactions with serotonin receptors (e.g., 5-HT₇), unlike the simpler phenyl-substituted target compound.

- Enhanced water solubility due to the sulfonyl group.

(b) 3-Fluoropyrrolidine Hydrochloride

Key Trends :

- Substituent Position : Ortho-substituted fluorines (2,6-F) in the target compound may reduce steric clashes compared to meta/para substitutions in analogs.

Biological Activity

2-(3-Chloro-2,6-difluorophenyl)pyrrolidine; hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chlorinated and difluorinated phenyl group. This specific structural configuration contributes to its unique biological properties.

Molecular Formula

- Molecular Formula : C10H10ClF2N·HCl

- Molecular Weight : 239.11 g/mol

The biological activity of 2-(3-Chloro-2,6-difluorophenyl)pyrrolidine; hydrochloride is primarily attributed to its interaction with various molecular targets within the body:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(3-Chloro-2,6-difluorophenyl)pyrrolidine; hydrochloride exhibit antitumor properties. For example, derivatives have shown significant inhibitory effects on cancer cell lines.

These findings suggest that the compound or its analogs could be effective in treating cancers associated with these targets.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that compounds with similar structures possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles:

- Oral Bioavailability : Demonstrated good oral bioavailability in animal models.

- Metabolic Stability : Moderate stability in liver microsomes suggests potential for therapeutic use without rapid degradation.

Case Studies

- In Vivo Efficacy : In a study involving a mouse model for JAK2-dependent tumors, treatment with a related compound showed significant tumor growth inhibition and normalization of spleen and liver weights after administration at specified doses .

- Cell Line Studies : In vitro assays using various cancer cell lines revealed that the compound significantly inhibited cell proliferation, indicating its potential as an anticancer agent .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(3-Chloro-2,6-difluorophenyl)pyrrolidine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling a pyrrolidine precursor with a halogenated aromatic ring under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura). Post-synthesis purification via recrystallization or high-performance liquid chromatography (HPLC) is critical to achieve >95% purity. Characterization should include H/C NMR, mass spectrometry (MS), and elemental analysis. For impurities, consider gradient elution in HPLC with UV detection at 254 nm to identify byproducts .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Use X-ray crystallography to confirm stereochemistry and bond angles. If crystals are unavailable, employ 2D NMR techniques (e.g., COSY, NOESY) to resolve spatial arrangements. Compare spectroscopic data with computational models (DFT-optimized structures) to validate assignments. Purity must be confirmed via melting point analysis (decomposition temperature ~225°C, as seen in analogous hydrochlorides) and Karl Fischer titration for water content .

Q. What are the key stability considerations for this compound during storage?

- Methodological Answer : Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies by exposing aliquots to varying pH (2–12), temperatures (4–50°C), and humidity (40–80% RH). Monitor degradation via LC-MS every 24 hours for 7 days. Hydrolytic instability is common in aryl-pyrrolidine hydrochlorides, so lyophilization may enhance shelf life .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to predict binding affinities toward target receptors (e.g., dopamine or serotonin transporters). Optimize substituents on the phenyl ring using density functional theory (DFT) to calculate electronic effects (HOMO-LUMO gaps, electrostatic potentials). Validate predictions with in vitro assays (e.g., radioligand binding) and correlate with computational data .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer ionic strength, cell lines). Replicate experiments under standardized protocols (e.g., OECD guidelines) and use orthogonal assays (e.g., functional cAMP assays vs. radioligand displacement). Perform meta-analyses of published data to identify confounding variables, such as enantiomeric purity (chiral HPLC) or solvent effects in dose-response curves .

Q. How can researchers investigate the metabolic pathways of this compound in preclinical models?

- Methodological Answer : Administer C-labeled compound to rodent models and collect plasma, urine, and feces over 72 hours. Extract metabolites using solid-phase extraction (SPE) and identify via high-resolution MS/MS (Q-TOF). Compare fragmentation patterns with synthetic standards. For enzyme inhibition studies, incubate with human liver microsomes and quantify CYP450 isoform activity via fluorogenic substrates .

Q. What methodologies are suitable for studying its mechanism of action in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways in treated cell lines. Use CRISPR-Cas9 knockout models to validate target engagement. For in vivo studies, employ microdialysis in rodent brains to monitor neurotransmitter fluctuations post-administration. Cross-reference findings with structural analogs (e.g., 3-fluoro-PCP hydrochloride) to infer SAR trends .

Methodological Frameworks for Research Design

- Theoretical Linkage : Align experiments with established pharmacological theories (e.g., lock-and-key receptor models) or chemical reactivity principles (Hammett plots for substituent effects). Use a dual approach: hypothesis-driven (deductive) for mechanistic studies and exploratory (inductive) for novel metabolite identification .

- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting results. Use multivariate regression to isolate variables affecting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.